(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine
Beschreibung
(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine is a pyrazole-based methanamine derivative with a bromine substituent at the 4-position and methyl groups at the 1- and 5-positions of the pyrazole ring. It is cataloged in chemical databases (e.g., Enamine Ltd) with molecular formula C₇H₁₁BrN₃ and molecular weight 218.09 g/mol (free base) or 276.99 g/mol as the dihydrochloride salt . The compound is synthesized via multistep procedures involving bromination and functional group transformations, as evidenced by related pyrazole derivatives in the literature . Its structure combines steric bulk (methyl groups) and electronic modulation (bromine), making it a valuable intermediate in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPICJAJQZBCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects of the pyrazole ring. This reaction is pivotal for introducing diverse functional groups.
Mechanism : The electron-deficient pyrazole ring activates the bromine for attack by nucleophiles via a two-step process involving Meisenheimer complex formation followed by bromide elimination.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C bonds, enabling structural diversification.
| Reaction Type | Catalytic System | Partner Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Aryl boronic acid | Biaryl-substituted methanamine | 82% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Primary amine | (4-Aminoaryl)methanamine derivative | 75% |
Key Insight : Steric hindrance from the 1,5-dimethyl groups slows coupling kinetics, requiring elevated temperatures.
Amine Functionalization
The primary amine undergoes typical reactions such as acylation, alkylation, and condensation.
Deprotection and Salt Formation
The amine’s basicity allows salt formation with acids, enhancing solubility for pharmacological applications.
| Acid | Conditions | Product (Salt) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | 25.6 (H₂O) | |
| Trifluoroacetic acid | DCM, rt | Trifluoroacetate salt | 12.3 (MeOH) |
Cyclization Reactions
The amine group facilitates intramolecular cyclization to form fused heterocycles.
| Conditions | Product | Key Application | Reference |
|---|---|---|---|
| DMF, 120°C, 24 hrs | Pyrazolo[1,5-a]pyrimidine derivative | Kinase inhibition | |
| POCl₃, reflux, 8 hrs | 1,3,5-Triazine-linked pyrazole | Antimicrobial agents |
Oxidative Pathways
Controlled oxidation of the amine group yields nitriles or nitro compounds, though overoxidation can degrade the pyrazole ring.
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Nitrile derivative | Moderate | |
| m-CPBA, DCM | rt, 4 hrs | N-Oxide intermediate | High |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Potential
Research has indicated that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine may possess significant therapeutic properties. Its structural characteristics suggest potential applications in the development of new pharmaceuticals targeting various diseases, including:
- Anticancer Agents : Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets may enhance its effectiveness as an anticancer agent.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine could be explored for treating inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine serves as a versatile intermediate for synthesizing more complex heterocyclic compounds. Its functional groups allow for further modifications, making it valuable in the synthesis of:
- Ligands and Catalysts : The compound can be utilized in the preparation of ligands for metal complexes, which are essential in catalysis.
- Agrochemicals : It can also be used to develop agrochemicals with enhanced efficacy against pests and diseases .
Materials Science
Applications in Electronic Materials
The unique electronic properties of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine make it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Its conjugated structure allows it to be explored as a component in OLEDs, which are crucial for modern display technologies .
- Organic Photovoltaics (OPVs) : The compound's electron-donating characteristics may contribute to the development of efficient organic solar cells .
Anticancer Activity
A study conducted on various pyrazole derivatives demonstrated that compounds structurally related to (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine exhibited notable cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation.
| Compound | IC50 Value (µM) | Target Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF7 (Breast Cancer) |
| Compound B | 8.0 | HeLa (Cervical Cancer) |
Anti-inflammatory Effects
Research on similar pyrazole compounds has revealed their potential to reduce inflammation markers in vitro. For instance, derivatives were tested against TNF-alpha induced inflammation in human cells.
| Compound | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound C | 75 | 10 |
| Compound D | 60 | 20 |
Wirkmechanismus
The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Observations :
Crystallographic and Computational Insights
- Hydrogen Bonding : Pyrazole-methanamines often form hydrogen-bonded networks via NH₂ and heterocyclic N atoms, critical for crystal packing or target binding .
- DFT Studies : Bromine’s electron-withdrawing effect may polarize the pyrazole ring, altering charge distribution and reactivity compared to methyl- or hydrogen-substituted analogues .
Biologische Aktivität
The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine , also known as 1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characterization
The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine typically involves the bromination of 3,5-dimethylpyrazole followed by amination reactions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry , confirming its structure and purity. For instance, a study reported the synthesis of related pyrazole derivatives with high yields through a method involving cyclization reactions under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown significant activity against various cancer cell lines:
- In vitro studies demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, suggesting their role as microtubule-destabilizing agents .
- Notably, certain analogues exhibited apoptosis-inducing effects in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations .
The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer types. For example, compounds with additional functional groups showed improved inhibition rates against lung and colorectal cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been explored. Some compounds demonstrated promising results in inhibiting pro-inflammatory pathways, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance:
| Compound | IC50 (μg/mL) | Target |
|---|---|---|
| Compound A | 60.56 | COX-1 |
| Compound B | 57.24 | COX-2 |
| Diclofenac | 54.65 | COX-1/2 |
These findings suggest that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine could serve as a lead compound for developing new anti-inflammatory agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine to various biological targets. These studies indicated moderate binding energies when docked to penicillin-binding proteins (PBPs) associated with bacterial strains such as E. coli and S. aureus, suggesting potential antibacterial activity .
Case Studies and Research Findings
Several case studies have explored the biological implications of pyrazole derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines and found that modifications at the 4-position significantly enhanced anticancer efficacy, particularly against MDA-MB-231 cells.
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation, showing reduced edema and inflammatory markers compared to controls.
Q & A
Q. What are the standard synthetic routes for preparing (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine?
The synthesis typically involves functionalizing a pre-existing pyrazole core. For example, bromination of 1,5-dimethyl-1H-pyrazol-3-ylmethanamine using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group at the 4-position. Alternatively, multi-step protocols may include cyclocondensation of hydrazines with β-keto esters followed by bromination . The hydrochloride salt form (e.g., EN300-26958577) is often isolated to improve stability . Key characterization data :
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₆H₁₀BrN₃ | |
| Molecular weight | 204.07 g/mol | |
| Salt form (HCl) | 276.99 g/mol |
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Purity is assessed via HPLC (≥98% purity standards) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should show characteristic peaks for the pyrazole ring protons (δ ~6.0–7.0 ppm), methyl groups (δ ~2.0–2.5 ppm), and the aminomethyl moiety (δ ~3.5–4.0 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 204.07 (free base) or 276.99 (dihydrochloride) .
Q. What are the stability considerations for handling (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine?
The compound is hygroscopic and light-sensitive. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Decomposition risks include bromine displacement under acidic conditions or nucleophilic substitution reactions. Stability studies using TGA/DSC can monitor thermal degradation profiles .
Q. What are its primary applications as a building block in medicinal chemistry?
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into biaryl or heteroaryl scaffolds. The aminomethyl group facilitates conjugation with pharmacophores (e.g., via reductive amination or urea formation) for drug discovery targeting kinases or GPCRs .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths/angles. For example, the Br–C bond distance (~1.90–1.95 Å) and pyrazole ring planarity can validate structural assignments. Hydrogen-bonding networks (e.g., N–H⋯Br interactions) may also be mapped to explain packing motifs .
Q. What computational methods predict intermolecular interactions involving this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces. Molecular docking (AutoDock Vina) can model ligand-protein interactions, particularly for bromine’s role in halogen bonding with kinase ATP-binding pockets .
Q. How do researchers address contradictory spectroscopic data in structural elucidation?
Contradictions (e.g., unexpected NOE correlations in NMR) are resolved through:
Q. What reaction mechanisms dominate in cross-coupling reactions of the bromopyrazole moiety?
The bromine atom undergoes oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Steric effects from the 1,5-dimethyl groups may slow transmetallation, requiring optimized conditions (e.g., microwave irradiation, 100°C, 1 h). Competing pathways (e.g., debromination) are monitored via LC-MS .
Q. How are hydrogen-bonding patterns analyzed in co-crystals of this compound?
Graph-set analysis (Etter’s formalism) classifies hydrogen bonds into motifs like D (donor) and A (acceptor). For example, N–H⋯O/N interactions in co-crystals with carboxylic acids form R₂²(8) rings, which stabilize supramolecular assemblies. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
